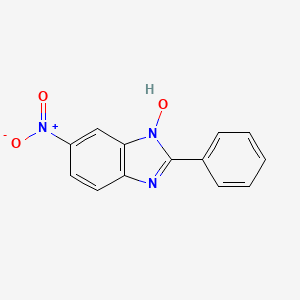

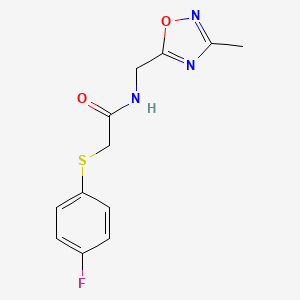

6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to possess a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A specific method for the synthesis of benzimidazoles involves catalytic redox cycling based on (Ce (IV)/Ce (III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylendiamines/2-thiol with a variety of aromatic aldehydes .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Applications De Recherche Scientifique

Subheading Relaxant Activity in Cardiovascular Research

6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol derivatives have been studied for their potential vasorelaxant properties. Specifically, 2-(substituted phenyl)-1H-benzimidazoles with various substituents have shown significant relaxant activity on isolated rat aortic rings, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Potential

Subheading Anticancer Agent Development

This compound derivatives have been synthesized and evaluated for their anticancer properties. Compounds like 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole demonstrated significant cytotoxicity against human neoplastic cell lines, indicating a promising avenue for anticancer drug development (Romero-Castro et al., 2011).

Anion Transport Applications

Subheading Enhanced Anion Transport

Studies on 1,3-bis(benzimidazol-2-yl)benzene derivatives, related structurally to this compound, have revealed their potent anionophoric activity. The introduction of electron-withdrawing substituents like nitro groups has significantly increased this activity, which is crucial for applications in anion transport mechanisms (Peng et al., 2016).

Optical Nonlinearities in Material Science

Subheading Optical Nonlinearity in Chromophores

Chromophores containing the 2-phenyl-(5,6)-nitrobenzimidazole group, similar in structure to this compound, have been developed to exhibit second-order optical nonlinearities. The findings from the synthesis, characterization, and evaluation of these chromophores contribute significantly to the field of material science, specifically in optimizing the nonlinear optical (NLO) activity of related chromophores (Carella et al., 2004).

Environmental Applications

Subheading CO2 Capture from Landfill Gas

Amine-functionalized benzimidazole-linked polymers, structurally related to this compound, have been synthesized and shown to have enhanced CO2 uptake and selectivity. Such materials are promising for effective CO2 removal from gas mixtures, a critical step for environmental protection and fuel upgrading (Islamoglu et al., 2016).

Mécanisme D'action

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Mode of Action

It is known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .

Biochemical Pathways

Benzimidazole derivatives have been shown to have a wide range of therapeutic applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been shown to have a wide range of therapeutic applications, suggesting they may have multiple effects at the molecular and cellular level .

Orientations Futures

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research may focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, efforts may be made to improve the synthetic methods for these compounds to increase their yield and efficiency .

Analyse Biochimique

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and properties of the benzimidazole derivative .

Cellular Effects

Benzimidazole derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function in various ways

Molecular Mechanism

Benzimidazoles are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

Benzimidazoles are known to act as corrosion inhibitors, suggesting that they may have long-term effects on cellular function

Metabolic Pathways

Benzimidazoles are known to be involved in various biological processes, suggesting that they may interact with various enzymes or cofactors

Transport and Distribution

Benzimidazoles are known for their efficient charge transfer capabilities, suggesting that they may interact with various transporters or binding proteins

Subcellular Localization

Benzimidazoles are known to interact with various biomolecules, suggesting that they may be directed to specific compartments or organelles

Propriétés

IUPAC Name |

1-hydroxy-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-15-12-8-10(16(18)19)6-7-11(12)14-13(15)9-4-2-1-3-5-9/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTQPMJREMHZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

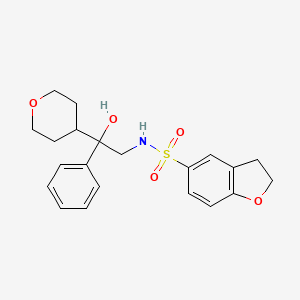

![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)

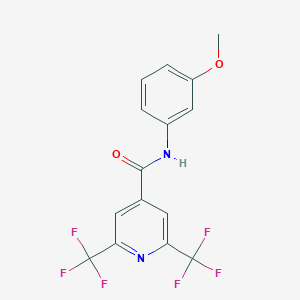

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)

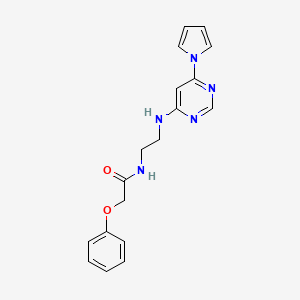

![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)

![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)